4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester 4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476205
InChI: InChI=1S/C15H21N3O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11,16H2,1H3
SMILES: CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13476205

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl 4-(2-aminoacetyl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H21N3O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11,16H2,1H3
Standard InChI Key UFCKSMQTUWUGLL-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 2-position with a methyl group and at the 4-position with a 2-amino-acetyl moiety. The benzyl ester group is attached to the carboxylic acid functionality at the 1-position of the piperazine ring. This arrangement confers both hydrophilic (amino and ester groups) and hydrophobic (benzyl and methyl groups) characteristics, influencing its solubility and reactivity .

Key Structural Features:

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • 2-Methyl Group: Enhances steric hindrance and modulates electronic effects.

  • 4-(2-Amino-acetyl) Substituent: Introduces hydrogen-bonding capability and nucleophilic reactivity.

  • Benzyl Ester: Provides lipophilicity, aiding membrane permeability in biological systems.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight291.35 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.151 ± 0.06 g/cm³ (predicted)
pKa10.07 ± 0.20 (predicted)
SolubilitySlightly soluble in water

The benzyl ester group contributes to the compound’s limited aqueous solubility, while the amino-acetyl moiety facilitates interactions with polar solvents. Predictions of its pKa suggest basic character, likely due to the piperazine nitrogen atoms .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-(2-amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester typically involves multi-step protocols:

  • Piperazine Functionalization:

    • Methylation: Introduction of the 2-methyl group via alkylation using methyl iodide or dimethyl sulfate .

    • Acylation: Attachment of the 2-amino-acetyl group using chloroacetyl chloride followed by amination.

  • Benzyl Ester Formation:

    • Carbodiimide-mediated coupling of the piperazine carboxylic acid with benzyl alcohol.

  • Protection/Deprotection Strategies:

    • Temporary protection of amine groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

Example Reaction Scheme:

Piperazine-1-carboxylic acid+Benzyl alcoholDCC, DMAPBenzyl ester intermediateChloroacetyl chlorideChloroacetyl derivativeNH34-(2-Amino-acetyl) product\text{Piperazine-1-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{Benzyl ester intermediate} \xrightarrow{\text{Chloroacetyl chloride}} \text{Chloroacetyl derivative} \xrightarrow{\text{NH}_3} \text{4-(2-Amino-acetyl) product}

Reactivity Profile

  • Ester Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Amino Group Reactions: The primary amine participates in acylations, Schiff base formations, and Michael additions .

  • Piperazine Ring Modifications: Alkylation or acylation at the secondary amine sites, though steric hindrance from the 2-methyl group limits reactivity .

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